



## **Application Notes and Protocols: TG100801 in a Laser-Induced Choroidal Neovascularization** Model

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Choroidal neovascularization (CNV) is a critical factor in the pathogenesis of neovascular agerelated macular degeneration (AMD), a primary cause of significant vision loss in the elderly population.[1][2][3] The laser-induced CNV model in rodents is a well-established and extensively utilized preclinical model that simulates the angiogenic aspects of wet AMD.[2][4][5] [6] This model is instrumental in evaluating the efficacy of novel therapeutic agents. TG100801 is a prodrug of TG100572, a multi-targeted kinase inhibitor that has demonstrated efficacy in suppressing ocular neovascularization.[7][8] TG100572 potently inhibits key signaling pathways involved in angiogenesis and vascular permeability, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Src kinases.[9][10] This document provides detailed application notes and protocols for utilizing TG100801 in a laser-induced CNV mouse model.

## Data Summary: Efficacy of Topical TG100801 in Laser-Induced CNV

The following table summarizes the quantitative data from preclinical studies on the topical administration of TG100801 in a laser-induced CNV mouse model.



| Treatment<br>Group | Dosage              | Dosing<br>Frequency        | Duration | Reduction<br>in CNV Area            | Reference |
|--------------------|---------------------|----------------------------|----------|-------------------------------------|-----------|
| TG100801           | 1% solution         | Twice a day                | 14 days  | 58%                                 | [7]       |
| TG100801           | 0.6% solution       | Twice a day                | 14 days  | Not<br>statistically<br>significant | [7]       |
| TG100801           | 5 mg/ml<br>solution | Three times a day          | 14 days  | 40%                                 | [9]       |
| Vehicle<br>Control | Vehicle<br>solution | Twice or three times a day | 14 days  | 0% (baseline)                       | [7][9]    |

## Signaling Pathways in Choroidal Neovascularization

Choroidal neovascularization is a complex process involving multiple signaling pathways. Key pathways implicated include the VEGF, Wnt, and various inflammatory cascades.[1][11][12] TG100801, through its active metabolite TG100572, targets several of these pathways to exert its anti-angiogenic effect.





Click to download full resolution via product page

Caption: Signaling pathways in CNV and targets of TG100572.

# Experimental Workflow: Laser-Induced CNV Model and TG100801 Treatment

The following diagram outlines the typical experimental workflow for inducing CNV in mice and evaluating the therapeutic effect of topical TG100801.





Click to download full resolution via product page

Caption: Experimental workflow for laser-induced CNV and TG100801 treatment.

## **Detailed Experimental Protocols**



#### I. Animal Model

- Species: C57BL/6 mice are commonly used due to their pigmented fundus, which is necessary for laser absorption.[13]
- Age: 6-8 weeks old mice are considered ideal for this model.[13]
- Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

## II. Laser-Induced Choroidal Neovascularization Procedure

- Anesthesia: Anesthetize the mice using an appropriate method, such as an intraperitoneal
  injection of a ketamine/xylazine cocktail.[4] Confirm the depth of anesthesia by the absence
  of a pedal withdrawal reflex.
- Pupil Dilation: Apply one drop of a mydriatic agent (e.g., 1% tropicamide) to each eye to dilate the pupils.[4]
- Laser Photocoagulation:
  - Place the anesthetized mouse on a stereotaxic stage.
  - Apply a coverslip with a coupling gel to the cornea to visualize the retina.[4]
  - Using a slit lamp delivery system and a laser photocoagulator (e.g., argon green laser),
     deliver 4-6 laser spots per eye.[14]
  - Laser Parameters: Typical settings are 50-75 μm spot size, 100-250 mW power, and 100 ms duration.[4][15] The goal is to create a small bubble at the laser site, indicating the rupture of Bruch's membrane.[6][7]
  - Position the laser burns radially around the optic nerve, avoiding major retinal vessels.[14]

#### **III. Topical Administration of TG100801**



- Formulation: Prepare TG100801 in a suitable vehicle. Concentrations of 0.6% and 1% have been used in previous studies.[7]
- Dosing:
  - Starting on the day of laser treatment, topically administer a single drop (approximately 10 μL) of the TG100801 solution or vehicle control to the cornea of each eye.[7]
  - Dosing is typically performed twice or three times daily for a duration of 14 days.[7][9]

### IV. Quantification of Choroidal Neovascularization

- Euthanasia and Enucleation: At the end of the treatment period (e.g., day 14), euthanize the mice and enucleate the eyes.
- Choroidal Flat Mount Preparation:
  - Fix the eyes in 4% paraformaldehyde.
  - Dissect the anterior segment and retina.
  - Prepare the remaining RPE-choroid-sclera complex as a flat mount.
- Immunostaining:
  - Stain the choroidal flat mounts with a fluorescently labeled endothelial cell marker, such as isolectin B4 or anti-CD31 antibody, to visualize the neovascularization.
- Imaging and Analysis:
  - Capture fluorescent images of the CNV lesions using a confocal microscope.
  - Quantify the area of neovascularization for each lesion using image analysis software (e.g., ImageJ).[6]
  - Compare the mean CNV area between the TG100801-treated and vehicle-treated groups to determine the therapeutic efficacy.



#### Conclusion

The laser-induced CNV model is a robust and reproducible method for evaluating potential anti-angiogenic therapies for neovascular AMD. TG100801, a topically administered multi-targeted kinase inhibitor, has demonstrated significant efficacy in reducing CNV in this model. The protocols and data presented in these application notes provide a comprehensive guide for researchers aiming to investigate the therapeutic potential of TG100801 and similar compounds in the context of ocular neovascular diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Regulation of signaling events involved in the pathophysiology of neovascular AMD PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mouse Model for Laser-induced Choroidal Neovascularization PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dramatic Inhibition of Retinal and Choroidal Neovascularization by Oral Administration of a Kinase Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: A Mouse Model for Laser-induced Choroidal Neovascularization [jove.com]
- 5. [PDF] Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice | Semantic Scholar [semanticscholar.org]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topical administration of a multi-targeted kinase inhibitor suppresses choroidal neovascularization and retinal edema PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]



- 11. Pathogenic Role of the Wnt Signaling Pathway Activation In Laser-Induced Choroidal Neovascularization PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inflammatory pathways in pathological neovascularization in retina and choroid: a narrative review on the inflammatory drug target molecules in retinal and choroidal neovascularization Kim Annals of Eye Science [aes.amegroups.org]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: TG100801 in a Laser-Induced Choroidal Neovascularization Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663545#laser-induced-choroidal-neovascularization-model-with-tg-100801]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com